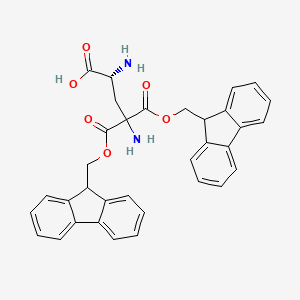
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid is a complex organic compound that features prominently in peptide synthesis. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in the synthesis of peptides. These groups help in the selective protection and deprotection of amino acids during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid typically involves the protection of amino acids using Fmoc groups. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The protected amino acids are then isolated as crystalline solids, which are stable at room temperature and have a long shelf-life .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and high-yield production of the compound. The stability of the Fmoc-protected amino acids makes them suitable for large-scale production and storage.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting groups.
Substitution: The compound can undergo substitution reactions where the Fmoc groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acids and bases for deprotection . The reactions are typically carried out under controlled conditions to ensure the selective protection and deprotection of the amino acids.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, which can then be used in further peptide synthesis. The selective removal of the Fmoc groups is crucial for the successful synthesis of peptides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid is used extensively in peptide synthesis. The Fmoc groups provide a reliable method for protecting amino acids during the synthesis process, allowing for the creation of complex peptides with high precision .
Biology
In biological research, the compound is used to synthesize peptides that are used in various studies, including enzyme-substrate interactions, protein-protein interactions, and the development of peptide-based drugs.
Medicine
In medicine, peptides synthesized using this compound are used in the development of new therapeutic agents. The ability to create specific peptide sequences allows for the design of drugs that can target specific biological pathways.
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for various applications, including pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid involves the selective protection and deprotection of amino acids. The Fmoc groups protect the amino acids during the synthesis process, preventing unwanted reactions. The deprotection step involves the removal of the Fmoc groups, allowing the amino acids to react and form the desired peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl-L-threonine
Uniqueness
What sets (2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid apart is its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides where precise control over the reaction conditions is required.
Propriétés
Formule moléculaire |
C34H30N2O6 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
(2R)-2,4-diamino-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C34H30N2O6/c35-30(31(37)38)17-34(36,32(39)41-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)33(40)42-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19,35-36H2,(H,37,38)/t30-/m1/s1 |
Clé InChI |
UVTWLFYWIFMZIK-SSEXGKCCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@H](C(=O)O)N)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)

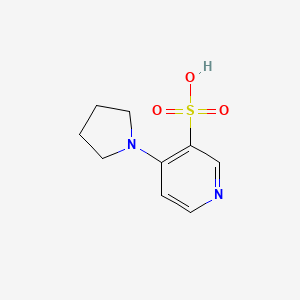
![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)
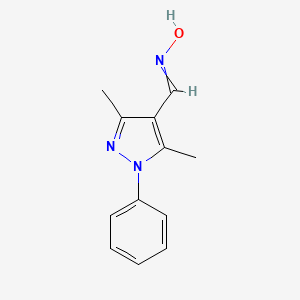

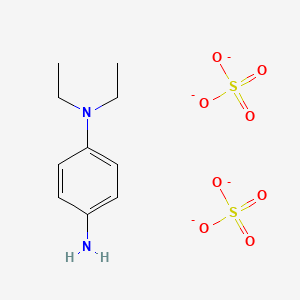
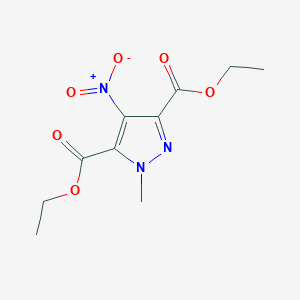


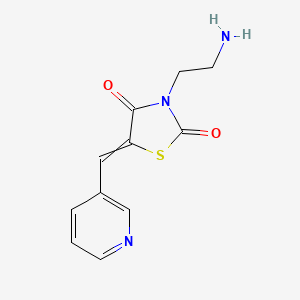
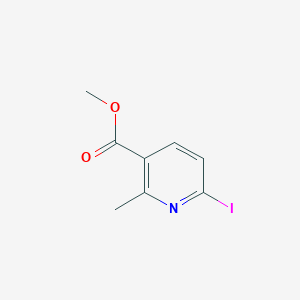
![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
